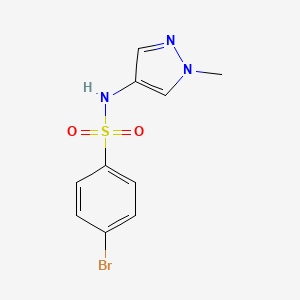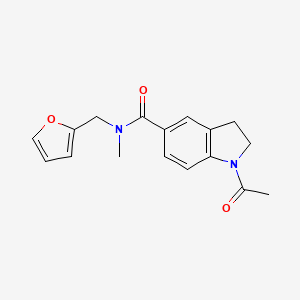
4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate, also known as AFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AFMB is a sulfonate ester that contains both an acetylamino and a fluoro-methyl group, making it a unique and versatile compound.
科学的研究の応用
4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate has shown potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases. This compound has also been used in biochemistry to study protein-ligand interactions and enzyme inhibition. In materials science, this compound has been used as a building block for the synthesis of functional materials such as polymers and dendrimers.
作用機序
The mechanism of action of 4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate is not fully understood, but it is believed to interact with specific targets in cells and tissues. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase, which are involved in various physiological processes. This compound has also been shown to bind to specific proteins, such as tubulin, which plays a crucial role in cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target and concentration. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses. Additionally, this compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
実験室実験の利点と制限
4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate has several advantages for lab experiments, including its availability, ease of synthesis, and versatility. This compound can be used as a building block for the synthesis of various functional materials and can also be used as a tool compound for biochemical and pharmacological studies. However, this compound also has limitations, including its potential toxicity and limited solubility in water.
将来の方向性
There are several potential future directions for 4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate research. One direction is to investigate the potential of this compound as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore the use of this compound as a tool compound for the study of protein-ligand interactions and enzyme inhibition. Additionally, this compound can be used as a building block for the synthesis of functional materials with various applications, such as drug delivery and sensing. Overall, this compound has significant potential for further research and development in various fields.
合成法
The synthesis of 4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate involves the reaction of 4-(acetylamino)phenol with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 114-116°C. The synthesis of this compound is relatively straightforward, making it a readily available compound for scientific research.
特性
IUPAC Name |
(4-acetamidophenyl) 4-fluoro-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-10-9-14(7-8-15(10)16)22(19,20)21-13-5-3-12(4-6-13)17-11(2)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZRUTBXSVINGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)

![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)




![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)



![N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499351.png)
![N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499364.png)
